Absence of the α,β-Unsaturated Ketone (Michael Acceptor) While Retaining PKR/PERK Dual Activation: WAY-354896 vs. DHBDC
WAY-354896 (DHBM2C) is a chroman-4-one with a saturated C2–C3 bond, whereas the parent screening hit DHBDC is a chromone bearing an α,β-unsaturated ketone (Michael acceptor) at the same position. In the same dual luciferase surrogate eIF2α phosphorylation assay conducted in CRL-2813 human melanoma cells, DHBM2C retained PKR/PERK dual activation activity, directly demonstrating that the Michael acceptor is not required for target engagement [1]. The study further showed that two additional analogs lacking the Michael acceptor (DHBEMC and DHBN2C) were also active, confirming that this electrophilic moiety is dispensable across the series [1]. Since Michael acceptors are recognized structural alerts for non-specific protein reactivity, glutathione depletion, and off-target toxicity, the elimination of this functional group in WAY-354896 while preserving on-target activity represents a meaningful differentiation for researchers seeking cleaner chemical probes with reduced potential for confounding covalent off-target effects.
| Evidence Dimension | PKR/PERK dual activation activity in dual luciferase surrogate eIF2α phosphorylation assay |
|---|---|
| Target Compound Data | Active (retains PKR/PERK dual activation); lacks α,β-unsaturated ketone Michael acceptor |
| Comparator Or Baseline | DHBDC: Active (primary screening hit); contains α,β-unsaturated ketone Michael acceptor at C2–C3 of the chromone scaffold |
| Quantified Difference | Both compounds active; DHBM2C eliminates Michael acceptor structural alert present in DHBDC. DMDC and HDC (dioxin ring-modified): completely inactive [1]. |
| Conditions | CRL-2813 human melanoma cells; dual luciferase reporter assay with ATF-4 5'UTR-driven firefly luciferase and TK promoter-driven renilla luciferase internal control; compounds tested as part of 20,000-compound screen with follow-up SAR on selected analogs [1]. |
Why This Matters
WAY-354896 provides a structurally cleaner PKR/PERK dual activation tool compound without the Michael acceptor liability of the parent DHBDC, reducing the risk of non-specific covalent modification confounding experimental interpretation.
- [1] Chen, W.-T., et al. Dual Activators of Protein Kinase R (PKR) and Protein Kinase R-Like Kinase (PERK) Identify Common and Divergent Catalytic Targets. ChemBioChem, 2013, 14(10), 1255–1262. doi:10.1002/cbic.201300177. PMC3808843. View Source
